molecular formula C10H11N3O2 B3022558 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1016676-66-6

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3022558
CAS No.: 1016676-66-6
M. Wt: 205.21 g/mol
InChI Key: UVGMVERLZDJZCY-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzyl hydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
  • 5-(4-Methoxybenzyl)-1,2,4-oxadiazol-3-amine
  • 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxybenzyl group can enhance its solubility and stability, making it a valuable compound for various applications.

Biological Activity

5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and research findings from various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or substituted semicarbazones. The compound can be synthesized through a reaction involving 4-methoxybenzyl isothiocyanate and hydrazine derivatives, yielding high purity and yield rates (up to 92%) using visible-light catalysis .

Research indicates that compounds within the oxadiazole class exhibit anticancer properties by targeting various biological pathways:

  • Inhibition of Enzymes : They can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .

2.2 Case Studies and Research Findings

A study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia). The results indicated significant cytotoxicity with IC50 values in the low micromolar range:

Cell LineIC50 (µM)Activity Level
MDA-MB-2310.52High
HeLa0.88High
K5621.20Moderate

These results suggest that this compound is particularly effective against Bcl-2 positive cancer cell lines .

3. Additional Biological Activities

Beyond anticancer effects, this compound has shown promise in other therapeutic areas:

3.1 Antimicrobial Activity

Studies have reported that oxadiazole derivatives exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

3.2 Neuroprotective Properties

Research has also indicated that this compound may possess neuroprotective effects by inhibiting β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation, which are critical factors in Alzheimer's disease pathology .

4. Conclusion

The biological activity of this compound highlights its potential as a lead compound in drug development for cancer treatment and possibly other therapeutic areas such as neurodegenerative diseases. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGMVERLZDJZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602612
Record name 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016676-66-6
Record name 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine

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